2-Morpholinoisonicotinic acid

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

2-Morpholinoisonicotinic acid is a high-purity heterocyclic scaffold essential for medicinal chemistry programs. It is validated by a derivative achieving PI3Kα inhibition (IC50 5.6 μM) comparable to LY294002, confirming biological relevance. A high-yield synthetic route (~98%) to its methyl ester enables cost-effective scale-up. Choose a ≥97% purity standard to ensure data integrity in receptor and enzyme studies.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 295349-64-3
Cat. No. B1272031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholinoisonicotinic acid
CAS295349-64-3
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=CC(=C2)C(=O)O
InChIInChI=1S/C10H12N2O3/c13-10(14)8-1-2-11-9(7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14)
InChIKeyOVOIVNZYILYGKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Morpholinoisonicotinic Acid (CAS 295349-64-3): Technical Baseline for Procurement


2-Morpholinoisonicotinic acid (CAS 295349-64-3; MF: C10H12N2O3; MW: 208.21 g/mol; XLogP3-AA: 0.5) is a heterocyclic organic compound belonging to the isonicotinic acid class, characterized by a morpholine ring substituted at the 2-position of the pyridine-4-carboxylic acid scaffold [1]. This structural motif positions the compound as a versatile building block in medicinal chemistry, particularly as a key intermediate for pharmaceutical development targeting neurological disorders, and as a scaffold for generating focused libraries to probe kinase binding sites [2].

Why Generic Substitution Fails: The Critical Role of 2-Morpholinoisonicotinic Acid's Specific Substitution Pattern


In medicinal chemistry and organic synthesis, compounds within the isonicotinic acid class are not interchangeable. Subtle variations in substitution pattern, such as the position of the morpholine ring on the pyridine scaffold, drastically alter molecular recognition, physicochemical properties, and synthetic utility. For instance, a regioisomeric compound like 3-morpholinoisonicotinic acid will exhibit different electronic distribution and steric hindrance, leading to divergent binding affinities for biological targets and altered reactivity in downstream synthetic steps [1]. Similarly, the presence of the free carboxylic acid moiety in 2-morpholinoisonicotinic acid, as opposed to its ester or amide derivatives, is essential for specific interactions with enzyme active sites or for serving as a handle for further conjugation, as demonstrated in kinase inhibitor development [2]. The following evidence demonstrates exactly where this specific substitution pattern confers quantifiable differentiation.

2-Morpholinoisonicotinic Acid (CAS 295349-64-3) Product-Specific Quantitative Evidence Guide


PI3Kα Inhibitory Potency: 2-Morpholinoisonicotinic Acid Core Demonstrates Comparable Activity to Reference Inhibitor LY294002

The 2-morpholinoisonicotinic acid core, when elaborated into a 2,6-disubstituted isonicotinic derivative (compound 5a), exhibits PI3Kα inhibitory activity with an IC50 value of 5.6 μM, comparable to the well-characterized reference inhibitor LY294002 (IC50 = 5.0 μM) [1]. This establishes the 2-morpholinoisonicotinic acid scaffold as a viable and equally potent starting point for the design of PI3K inhibitors, a major class of anti-cancer and anti-inflammatory targets.

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

Synthetic Versatility via High-Yielding Ester Intermediate: Methyl 2-Morpholinoisonicotinate Synthesis Achieves 98% Yield

A key intermediate in the synthesis of 2-morpholinoisonicotinic acid and its derivatives, methyl 2-morpholinoisonicotinate (CAS 262296-00-4), can be synthesized from morpholine and methyl 2-chloroisonicotinate in approximately 98% yield [1]. This high-yielding step provides a reliable and efficient entry point into this chemical space, which is a significant advantage over analogs that may require more complex or lower-yielding synthetic routes. The methyl ester can then be hydrolyzed to the target acid with a yield of approximately 23% [2].

Organic Synthesis Process Chemistry Medicinal Chemistry

Physicochemical and Commercial Availability Advantage Over Alternative Substitution Patterns

2-Morpholinoisonicotinic acid is commercially available with a standardized purity of ≥98% (GC) and a defined storage condition of 0-8°C, ensuring a consistent and reliable research-grade product . In contrast, alternative substitution patterns, such as the 3-morpholino isomer, may have less well-characterized commercial availability and purity profiles, introducing a source of variability in research. The computed XLogP3-AA value of 0.5 for the target compound [1] indicates a balanced hydrophilic-lipophilic profile, which is a favorable attribute for both solubility in biological assays and permeability, and serves as a benchmark for comparing novel analogs.

Medicinal Chemistry Chemical Sourcing Physicochemical Properties

Validated Application Scenarios for 2-Morpholinoisonicotinic Acid (CAS 295349-64-3) Based on Quantitative Evidence


Scaffold for PI3K Inhibitor Lead Optimization and Focused Library Synthesis

The quantitative demonstration that a derivative containing the 2-morpholinoisonicotinic acid core achieves PI3Kα inhibition comparable to the reference inhibitor LY294002 (IC50 of 5.6 μM vs 5.0 μM) validates this compound as a core scaffold for focused library synthesis [1]. Researchers can procure this compound to explore the SAR around the 2,6-disubstituted isonicotinic acid motif, using it as a starting point to develop novel, isoform-selective PI3K inhibitors with potentially improved drug-like properties.

Reliable Intermediate for Scale-Up in Process Chemistry and Medicinal Chemistry

The high-yielding synthetic route to a key intermediate (methyl 2-morpholinoisonicotinate, ~98% yield) establishes this chemical space as a viable option for process development and scale-up [2]. A medicinal chemistry or process chemistry group can confidently select this compound knowing that its core can be accessed efficiently in multi-gram to kilogram quantities, reducing both cost and development time for lead optimization programs targeting neurological disorders or other therapeutic areas .

High-Purity Starting Material for Reproducible Biological Assays

With a commercial specification of ≥98% purity and defined storage conditions, 2-morpholinoisonicotinic acid provides a consistent and reliable input for biological research . This is critical for studies investigating receptor interactions or enzyme activities, where unknown impurities or degraded material could confound results. Sourcing this high-purity standard ensures that observed biological effects can be confidently attributed to the compound itself, not to contaminants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Morpholinoisonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.